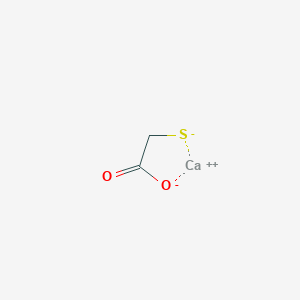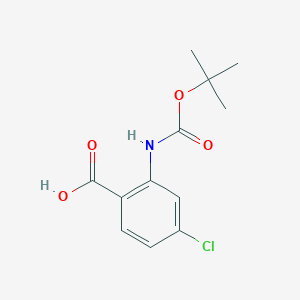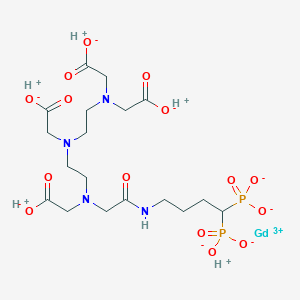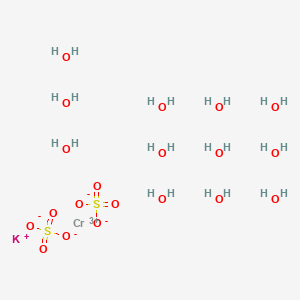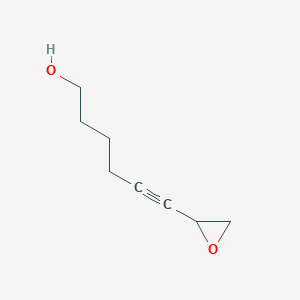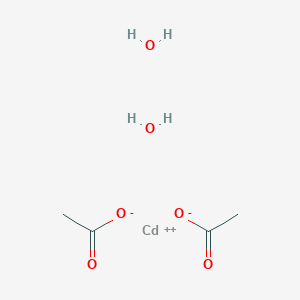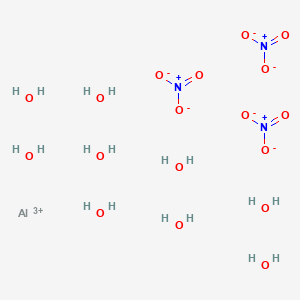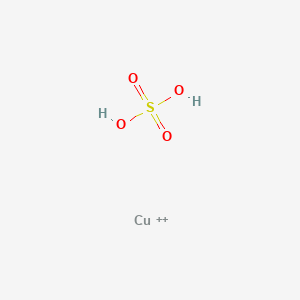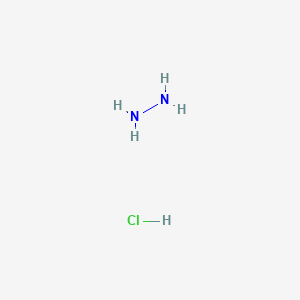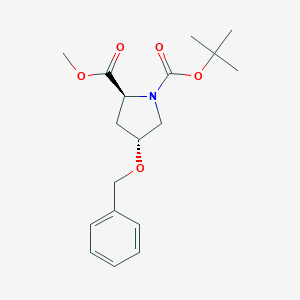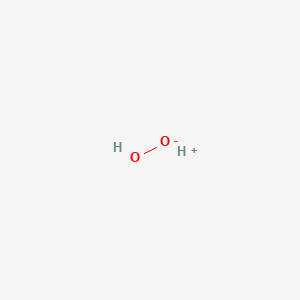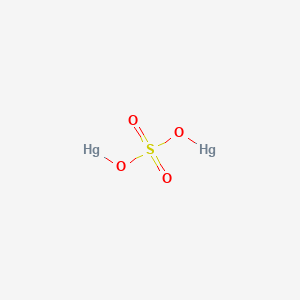
硫酸亚汞
描述
Mercurous sulfate, also known as mercury(I) sulfate, is a chemical compound with the formula Hg2SO4. It is composed of mercurous ions (Hg2^2+) and sulfate ions (SO4^2−). The crystal structure of mercurous sulfate has been re-determined with modern CCD data, revealing a higher precision in terms of bond lengths and angles. The structure consists of alternating rows of Hg2^2+ dumbbells and SO4^2− tetrahedra, linked into chains and a three-dimensional framework .
Synthesis Analysis
The synthesis of mercurous sulfate is not directly discussed in the provided papers. However, it can be inferred that mercurous sulfate can be prepared through the reaction of mercury with sulfuric acid under specific conditions, as indicated by the study of its crystal structure .
Molecular Structure Analysis
The molecular structure of mercurous sulfate has been determined to consist of Hg2^2+ dumbbells and SO4^2− tetrahedra. The dumbbells are generated by inversion symmetry and are linked via short O—Hg—Hg—O bonds to the sulfate tetrahedra into chains extending parallel to [20-1]. This forms a three-dimensional framework with precise bond lengths, such as Hg—Hg at 2.5031(7) Å .
Chemical Reactions Analysis
Mercurous sulfate can participate in various chemical reactions. For instance, it can be involved in volumetric precipitation reactions, where mercurous ions in compounds like Hg2(SCN)2 can be titrated using a solution of potassium mercurithiocyanate. This allows for the determination of mercurous and mercuric ions in a mixture by performing two titrations, one direct and the other after oxidation with permanganate .
Physical and Chemical Properties Analysis
The physical and chemical properties of mercurous sulfate include its solubility behavior and its potential as a reference electrode. It has been found that mercurous sulfate is not very soluble in sulfuric acid or pure water, but its solubility increases significantly in sodium hydroxide and thiosulfate solutions, indicating that thiosulfate can efficiently extract mercury from mercurous chloride . Additionally, a reference electrode based on solid silver amalgam has been developed as a non-toxic substitute for liquid mercury, showing stability and potential equivalence to the well-known mercurous sulfate electrode .
Relevant Case Studies
A case study involving the mercurous sulfate electrode determined its standard potential in aqueous solution at 25°C, which was found to be 0.61544 V. This value is in close agreement with previously reported values, confirming the reliability of the electrode in standard cells . Another case study examined the action of mercuric sulfate on the mineral galena, revealing the formation of metacinnabarite and cinnabar as reaction products .
科学研究应用
-
Environmental Science and Pollution Research
- Mercury, including its compound mercurous sulfate, is a significant environmental toxicant . It’s present in soil, water, and air, and is extremely toxic even at low concentrations .
- Bioremediation is now being used for mercury (II) removal, which involves biosorption and bioaccumulation mechanisms . Also, mercuric ion reductase and exopolysaccharides play a significant role in the detoxification of mercury .
- The methods of application involve the use of biological methods for the remediation of heavy metals . These methods are eco-friendly, clean, greener, and safer for the remediation of heavy metals compared to conventional remediation due to their economic and high-tech constraints .
- The outcomes of these methods have shown promise in the detoxification of mercury, acting as a potential instrument for the remediation of heavy metals .
-
Traditional Chinese Medicine
- Mercury and mercury-containing preparations, including mercurous sulfate, have been widely used in traditional Chinese medicine .
- These preparations are applied in many clinical practices mainly in the form of mercury sulfides . They include Cinnabar, an excellent medicine for tranquilizing the nerves; Hongsheng Dan and Baijiang Dan, which have antibacterial, anti-inflammatory, promotion of tissue repair and regeneration, and other pharmacological effects .
- The methods of application and dosage form largely depend on the route of administration .
- The outcomes of these applications provide suggestions for the rational use and safety of mercury-containing drugs in clinical practices and in public health issues .
-
Chemical Reagent
- Mercurous sulfate can be used as a chemical reagent in various reactions . For example, it is used in the analysis of chloride ions present in water by UV-visible spectroscopy .
- The methods of application involve the use of mercurous sulfate as a reagent in chemical reactions . The specific procedures and technical details would depend on the particular reaction being carried out .
- The outcomes of these applications can vary widely, depending on the specific reaction and the conditions under which it is carried out .
-
Denigés’ Reagent
- An acidic solution of mercury sulfate is known as Denigés’ reagent .
- Denigés’ reagent is used in various chemical reactions . The specific procedures and technical details would depend on the particular reaction being carried out .
- The outcomes of these applications can vary widely, depending on the specific reaction and the conditions under which it is carried out .
-
Analysis of Chloride Ions
- Mercurous sulfate is used in the analysis of chloride ions present in water by UV-visible spectroscopy .
- The methods of application involve the use of mercurous sulfate as a reagent in the analysis .
- The outcomes of these applications provide quantitative data about the concentration of chloride ions in the sample .
安全和危害
属性
IUPAC Name |
mercury(1+);sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Hg.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINVSWONZWKMDC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[Hg+].[Hg+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Hg2SO4, Hg2O4S | |
| Record name | MERCUROUS SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3838 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mercury(I) sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Mercury(I)_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7783-35-9 (Parent) | |
| Record name | Mercurous sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9074565 | |
| Record name | Mercurous sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mercurous sulfate is a white to yellow crystalline powder. Soluble in hot sulfuric acid, dilute nitric acid. Highly toxic., White to slightly yellow solid; [Merck Index] Colorless crystals very sensitive to light; [Ullmann] | |
| Record name | MERCUROUS SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3838 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mercury I sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2572 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
0.09 G/100 ML WATER @ 100 °C, Sol in dilute nitric acid and hot sulfuric acid, Insoluble in water. /Solid/ | |
| Record name | MERCUROUS SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1206 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
7.56 | |
| Record name | MERCUROUS SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1206 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Mercurous sulfate | |
Color/Form |
White to slightly yellow crystalline powder, Colorless monoclinic crystals | |
CAS RN |
7783-36-0 | |
| Record name | MERCUROUS SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3838 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mercurous sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercurous sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimercury sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MERCUROUS SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI950N9DYS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MERCUROUS SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1206 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



